molecular formula C10H11F2NO2 B13047520 (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine

Cat. No.: B13047520
M. Wt: 215.20 g/mol
InChI Key: ISJFILCRQRVAHY-ZETCQYMHSA-N
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Description

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine is a chiral amine derivative featuring a 2,2-difluorobenzo[d][1,3]dioxole moiety. The compound’s stereochemistry (S-configuration) and substitution pattern on the benzodioxole ring influence its physicochemical properties, metabolic stability, and biological activity. Its structural uniqueness lies in the difluoro substitution at the 2,2-positions of the benzodioxole ring and the propan-1-amine chain at the 4-position.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-amine

InChI

InChI=1S/C10H11F2NO2/c1-2-7(13)6-4-3-5-8-9(6)15-10(11,12)14-8/h3-5,7H,2,13H2,1H3/t7-/m0/s1

InChI Key

ISJFILCRQRVAHY-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the amine group: This step may involve reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Pharmacological Research

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and potential therapeutic uses. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. Studies exploring the efficacy of this compound against various pathogens are ongoing. For instance, derivatives of this compound have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness .

Case Study 1: Antiparasitic Activity

A recent study highlighted the development of a series of compounds related to this compound aimed at treating human African trypanosomiasis (HAT). The lead compound demonstrated significant in vitro activity against T. brucei with an EC50 value in the low nanomolar range .

CompoundEC50 (nM)Selectivity Index
Lead Compound260>200

This indicates a promising therapeutic window for further development.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. The compound was evaluated for its impact on serotonin and dopamine receptors. Preliminary results suggest modulation of these neurotransmitter systems could lead to potential antidepressant or anxiolytic effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research into SAR has revealed that specific substitutions can significantly affect potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Fluorine SubstitutionIncreased lipophilicity and receptor binding affinity
Hydroxyl Group AdditionImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The (R)-enantiomer of the compound, (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine, shares identical substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example:

  • Metabolic Stability : The (S)-enantiomer may display altered CYP450 metabolism compared to the (R)-form due to enzyme stereoselectivity .
  • Receptor Binding : Chiral centers can affect affinity for target receptors, though specific data for this pair remain uncharacterized in the evidence .
Property (S)-Enantiomer (R)-Enantiomer
Stereochemistry S-configuration R-configuration
Metabolic Pathway Likely CYP-mediated (hypothesized) Similar, but kinetics may vary

Positional Isomers and Substituent Variations

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine (DiFMDA, 23)
  • Structural Difference : The benzodioxole substituent is at the 5-position, and the amine is at the propan-2-position (secondary amine vs. primary amine in the target compound).
  • Metabolism: The 2,2-difluoro substitution in DiFMDA prevents O-demethylenation, a primary metabolic pathway for MDMA analogs. This contrasts with non-difluorinated analogs, which undergo rapid CYP-mediated demethylenation .
  • Implication : The target compound’s 4-position substitution and primary amine may render it susceptible to alternative metabolic pathways, such as N-dealkylation or hydroxylation.
Property Target Compound DiFMDA (23)
Benzodioxole Position 4-position 5-position
Amine Position Propan-1-amine (primary) Propan-2-amine (secondary)
Key Metabolic Pathway To be characterized Avoids O-demethylenation
Piperidine- and Imidazole-Containing Derivatives (Patent Compounds)

European Patent Bulletin () describes derivatives like 2-((4-((S)-2-(4-chloro-2-fluoro-phenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole. Key comparisons:

  • Structural Complexity : The patent compounds include piperidine, imidazole, and oxetane moieties, increasing molecular weight (~500–600 Da) and likely improving GLP1 receptor binding for obesity treatment.
  • Benzodioxole Substitution : Chloro and methyl groups at the 2-position may enhance lipophilicity and receptor affinity compared to the target compound’s difluoro group.
  • Solubility : The target compound’s simpler structure may offer better aqueous solubility than bulkier analogs, though crystal forms (e.g., ’s crystal form A) can modulate this property .
Property Target Compound Patent Derivative
Molecular Weight ~250–300 Da (estimated) ~500–600 Da
Key Functional Groups Difluorobenzo[d][1,3]dioxole, propan-1-amine Chloro, methyl, piperidine, imidazole
Therapeutic Target Undisclosed GLP1 receptor (obesity)

Fluorophenylcyclopropanamine Derivatives

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine () shares a fluorinated aromatic system but incorporates a cyclopropane ring:

  • Metabolism : Cyclopropane rings are generally metabolically stable, whereas the target compound’s flexible propan-1-amine chain may undergo cleavage .

Imidazole-Pyrimidine Derivatives

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ():

  • Heterocyclic Moieties : The imidazole-pyrimidine system enables hydrogen bonding and π-π interactions, favoring kinase or receptor binding.
  • Molecular Weight : Higher molecular weight (311 Da) may reduce blood-brain barrier penetration compared to the target compound .

Key Research Findings and Implications

Metabolic Stability : The 2,2-difluoro substitution in the target compound and DiFMDA likely reduces O-demethylenation, a common degradation pathway for benzodioxole derivatives .

Solubility and Stability : Crystal engineering (e.g., ) suggests that substituent positioning and solid-state forms can optimize solubility and hygroscopicity, critical for formulation .

Stereochemical Impact : Enantiomeric purity must be controlled during synthesis, as it directly affects biological activity and toxicity .

Biological Activity

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine, also known as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride, is a compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
  • CAS Number : 2061996-63-0
  • Molecular Formula : C9H10ClF2NO2
  • Molecular Weight : 237.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems and could have implications in treating conditions related to these pathways.

Antimicrobial Properties

Recent investigations have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related complexes have shown effectiveness against various strains of bacteria and fungi. The antifungal activity of certain derivatives has been documented to reduce virulence traits in Candida spp., suggesting a potential application in antifungal therapies .

Neuropharmacological Effects

Research has highlighted the potential neuropharmacological effects of this compound. It has been suggested that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. Such properties could make it a candidate for further exploration in the treatment of psychiatric disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study Findings
Study A Demonstrated significant antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) lower than 100 μg/mL.
Study B Investigated the neuropharmacological effects and identified modulation of serotonin receptors as a potential mechanism for mood enhancement.
Study C Reported on the synthesis and characterization of derivatives that exhibit enhanced biological activity compared to the parent compound.

Q & A

Q. What are the primary metabolic pathways of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propan-1-amine, and how are they predicted experimentally?

The compound undergoes O-demethylenation as the dominant metabolic pathway, analogous to MDMA and related entactogens. Computational models (e.g., CYP metabolism predictions via in silico tools) and in vitro assays using liver microsomes are standard methods. For this compound, the 2,2-difluoro substitution on the benzodioxole ring reduces O-demethylenation susceptibility compared to non-fluorinated analogs, as observed in metabolic stability assays . Key steps include:

  • In silico prediction : Use software like Schrödinger or MOE to model CYP3A4/2D6 interactions.
  • In vitro validation : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS.

Q. How is the stereochemical purity of the (S)-enantiomer verified during synthesis?

Chiral resolution techniques such as chiral HPLC or SFC (supercritical fluid chromatography) are critical. For example, a Chiralpak AD-H column with a hexane/isopropanol mobile phase can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) or by comparison to known optical rotation data .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H NMR : Key signals include the benzylic proton (δ ~4.5 ppm, split due to fluorine coupling) and aromatic protons (δ ~6.8–7.2 ppm).
  • 19F NMR : Distinct doublets for the 2,2-difluoro group (δ ~-140 to -150 ppm).
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C10H10F2NO2: 222.0738) .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP-mediated metabolism data between in silico predictions and in vivo studies?

Discrepancies often arise from enzyme polymorphisms or unmodeled allosteric effects. Mitigation strategies:

  • CYP phenotyping : Use recombinant CYP isoforms to identify dominant metabolizing enzymes.
  • Knockout models : Employ CRISPR-edited hepatocytes to isolate specific CYP contributions.
  • Docking refinement : Incorporate molecular dynamics simulations to account for fluorine-induced conformational changes in the benzodioxole ring .

Q. What crystallographic strategies optimize the stability and solubility of this compound for in vivo studies?

Crystal engineering approaches include:

  • Polymorph screening : Solvent/antisolvent vapor diffusion to identify Form A (low hygroscopicity, high solubility).
  • Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance dissolution rates.
  • PXRD and DSC : Validate crystallinity and thermal stability, as demonstrated in patent literature for related benzodioxole derivatives .

Q. How do fluorine substitutions influence the compound’s ADMET profile compared to non-fluorinated analogs?

The 2,2-difluoro group:

  • Reduces metabolic clearance : Fluorine’s electronegativity stabilizes the benzodioxole ring against oxidative degradation.
  • Enhances BBB permeability : LogP increases marginally (~0.5 units), balancing lipophilicity and solubility.
  • Affects toxicity : Fluorine substitution mitigates quinone metabolite formation (a common toxicity pathway in benzodioxoles) .

Q. What synthetic routes achieve enantioselective preparation of the (S)-configured amine?

A stereocontrolled approach involves:

  • Chiral auxiliary methods : Use (R)- or (S)-proline-derived catalysts in asymmetric reductive amination.
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantiomeric excess >98%.
  • Intermediate isolation : Crystallize diastereomeric salts (e.g., with dibenzoyl tartaric acid) to purify the (S)-enantiomer .

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